REACTION_CXSMILES
|
[CH:1]1([CH2:13][CH2:14][C:15]([O:17]C)=[O:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+]>CO.O>[CH:1]1([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
methyl 3-cyclododecylpropanoate
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCCCCCC1)CCC(=O)OC
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
is extracted with hexane
|
Type
|
EXTRACTION
|
Details
|
is extracted (2 times) with ethyl ether
|
Type
|
WASH
|
Details
|
The combined ethereal extracts are washed with 1N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
gives 7.48 g of crude title compound
|
Type
|
CUSTOM
|
Details
|
Recrystallization of a portion of the product from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCCCCCCC1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.81 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |